molecular formula C15H25NO3 B1269646 N-(2,3,4-trimethoxybenzyl)pentan-3-amine CAS No. 355816-06-7

N-(2,3,4-trimethoxybenzyl)pentan-3-amine

Cat. No.: B1269646
CAS No.: 355816-06-7
M. Wt: 267.36 g/mol
InChI Key: PNZXLXZPHYLETK-UHFFFAOYSA-N
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Description

N-(2,3,4-trimethoxybenzyl)pentan-3-amine is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

N-(2,3,4-trimethoxybenzyl)pentan-3-amine and its derivatives have been investigated for their role in corrosion inhibition. Negm et al. (2012) studied various N,N-pentane diylidenedipyridin-4-amines, including derivatives similar to this compound, and found them effective as inhibitors for the corrosion reaction of carbon steel in an acidic environment. These inhibitors demonstrated mixed-type inhibitory behaviors and followed Langmuir adsorption isotherm (Negm, Badr, Aiad, Zaki, & Said, 2012).

Medicinal Chemistry

The compound has been noted for its importance in medicinal chemistry, particularly as a moiety in various chemical structures. Goh et al. (2014) described the synthetic exploration of bicyclo[1.1.1]pentan-1-amine, a compound structurally related to this compound, highlighting its significance in the field of medicinal chemistry (Goh et al., 2014).

Synthesis and Structural Studies

The compound and its derivatives have been the subject of various synthetic and structural studies. For instance, the synthesis of enantiopure aminopiperidines from aminodiepoxides derived from serine, as described by Concellón et al. (2008), involves compounds structurally related to this compound. This research contributes to the understanding of regioselective transformations in organic synthesis (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).

Catalysis and Polymerization

In the field of catalysis and polymerization, the compound's derivatives have been studied for their potential applications. Hughes et al. (2019) reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, which are structurally related, via sequential addition of magnesium amides and alkyl electrophiles, highlighting the potential of these compounds in polymerization processes (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Encapsulation Studies

The compound's derivatives have also been studied for encapsulation purposes. Lakshminarayanan et al. (2007) explored pentafluorophenyl-substituted tripodal amine receptors, structurally similar to this compound, for encapsulating halides, showing the potential of these compounds in molecular recognition and encapsulation (Lakshminarayanan, Ravikumar, Suresh, & Ghosh, 2007).

Other Applications

Further research into this compound has explored its applications in synthesis, material science, and chemical reactions. For instance, the synthesis of aminomethyloxy derivatives as discussed by Dzhafarov et al. (2010), demonstrates the versatility of compounds structurally related to this compound in producing useful chemical derivatives (Dzhafarov, Mamedbeili, Kyazimova, Gasanov, & Suleimanova, 2010).

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXLXZPHYLETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354508
Record name N-(2,3,4-trimethoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-06-7
Record name N-(2,3,4-trimethoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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